6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound characterized by a complex structure that integrates a thiazole and quinazoline moiety. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. It is classified within the family of quinazolinone derivatives, which are recognized for their diverse pharmacological effects.
The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves several steps that include cyclization reactions. One common synthetic route includes the reaction of 2-amino-1,3-thiazole with appropriate precursors under controlled conditions.
The molecular formula of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is . The compound features a tetrahydroquinazolinone core linked to a thiazole ring through an amino group.
The structural analysis can be supported by various spectroscopic techniques:
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to ensure high yields and selectivity for desired products.
The mechanism of action for 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one primarily involves its interaction with biological targets within cells. This compound has shown potential in modulating pathways associated with inflammation and cellular proliferation.
Research indicates that quinazolinone derivatives can exhibit central nervous system depressant effects and anti-inflammatory properties. The specific interactions at the molecular level are still under investigation but may involve enzyme inhibition or receptor modulation.
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically presents as a solid at room temperature with varying solubility in organic solvents depending on the specific formulation.
The compound is sensitive to environmental factors such as pH and temperature which can influence its stability and reactivity. Its melting point and boiling point data are essential for practical applications in laboratory settings.
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has several promising applications in scientific research:
The strategic hybridization of thiazole and tetrahydroquinazoline scaffolds enables the construction of 6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one with enhanced molecular complexity. This C~12~H~12~N~4~OS heterocyclic system (CID: 13827169) [1] [5] is synthesized through convergent pathways where pre-formed 2-aminothiazole derivatives are coupled with functionalized tetrahydroquinazoline precursors. Molecular docking simulations reveal that the thiazole moiety occupies the allosteric pocket of biological targets like VEGFR2 kinase, driving rational design of these hybrids [3].
A representative five-step sequence begins with the preparation of 4-(bromoacetyl)-2-aminothiazole, followed by nucleophilic displacement with methylamine to install the 3-methyltetrahydroquinazoline moiety. Critical coupling reactions employ phosphorus-assisted cyclocondensation under reflux conditions, achieving moderate yields (45-65%) [3] [6]. Alternative routes utilize Suzuki-Miyaura cross-coupling between 4-boronylthiazole derivatives and halogenated tetrahydroquinazoline intermediates, though this approach faces challenges in regioselectivity control when unprotected amino groups are present [3].
Table 1: Multi-Step Synthesis Approaches for Thiazole-Tetrahydroquinazoline Hybridization
Synthetic Strategy | Key Intermediates | Coupling Conditions | Yield Range | Limitations |
---|---|---|---|---|
Phosphorus-mediated cyclocondensation | 4-(bromoacetyl)-2-aminothiazole, methylamine derivatives | POCl~3~, reflux, 8-12 hours | 45-65% | Formation of regioisomeric byproducts |
Suzuki-Miyaura cross-coupling | 4-boronylthiazole, 6-bromotetrahydroquinazoline | Pd(PPh~3~)~4~, Na~2~CO~3~, DME/H~2~O, 80°C | 30-52% | Requires amino group protection |
One-pot tandem alkylation-cyclization | 4-chloroacetylthiazole, 2-aminobenzamide derivatives | K~2~CO~3~, DMF, 100°C, 6 hours | 55-70% | High dilution requirements |
The 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one core is constructed via acid-catalyzed or thermally promoted cyclization of anthranilic acid derivatives with N-methylisocyanates or through intramolecular dehydrative ring closure. Phosphorus oxychloride serves as a highly effective cyclodehydrating agent, facilitating the formation of the diazine ring under reflux conditions (8 hours, 81% yield) [6]. This method demonstrates superior efficiency over conventional Lewis acid catalysts like zinc chloride, which exhibit diminished reactivity toward sterically hindered precursors.
Microwave-assisted cyclization significantly enhances reaction efficiency, reducing typical cyclodehydration times from 8-12 hours to 20-40 minutes. Solvent-free conditions under microwave irradiation (300W, 120°C) provide exceptional atom economy while maintaining yields above 75% [4] [7]. Density functional theory studies reveal that the activation energy barrier for ring closure decreases from 28.5 kcal/mol under thermal conditions to 18.3 kcal/mol under microwave irradiation, explaining the accelerated kinetics [7].
Table 2: Comparative Analysis of Tetrahydroquinazoline Cyclization Methods
Cyclization Method | Conditions | Reaction Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Phosphorus oxychloride-mediated | Reflux, stoichiometric POCl~3~ | 8 hours | 81% | Moderate (15-20%) |
Microwave-assisted (solvent-free) | 300W, 120°C, no solvent | 25 minutes | 78% | Minimal (<5%) |
Conventional thermal (toluene reflux) | 110°C, catalytic p-TsOH | 12 hours | 65% | Significant (25-30%) |
Lewis acid-catalyzed (ZnCl~2~) | 80°C, DMF, 20 mol% catalyst | 6 hours | 52% | Moderate (18-22%) |
Functionalization of the 2-amino-1,3-thiazole component requires meticulous optimization of solvent polarity and catalyst selection to preserve base-sensitive functionalities. Polar aprotic solvents like dimethylformamide facilitate nucleophilic substitution at C4 of the thiazole ring but promote decomposition of labile aldehyde intermediates. Solvent screening studies demonstrate that dichloromethane/water biphasic systems enhance the functionalization of 4-(bromomethyl)thiazole derivatives while minimizing hydrolysis, yielding 85-92% conversion at ambient temperature [7] [8].
Catalytic innovation focuses on palladium complexes with thiazole-based ligands, which significantly accelerate cross-coupling reactions. The Pd(II) complex [Pd(OAc)~2~(HL)]·H~2~O (where HL = thiazole-derived ligand) achieves turnover frequencies exceeding 400 h⁻¹ for Suzuki couplings involving bromothiazoles – a 7-fold enhancement over conventional tetrakis(triphenylphosphine)palladium(0) catalysts [10]. Ultrasonic irradiation (40 kHz, 150W) further improves catalyst efficiency by enhancing mass transfer and preventing Pd nanoparticle aggregation, enabling reaction completion within 20 minutes with catalyst loadings as low as 0.5 mol% [10].
Table 3: Solvent and Catalyst Systems for Thiazole Functionalization
Reaction Type | Optimal Solvent System | Catalyst (mol%) | Reaction Time | Conversion (%) | Key Advantage |
---|---|---|---|---|---|
Nucleophilic substitution | CH~2~Cl~2~/H~2~O (3:1) | None | 2 hours | 92% | Minimizes hydrolysis |
Suzuki coupling | DME/H~2~O (4:1) | Pd@Thiazole complex (0.5%) | 20 minutes (ultrasonic) | 97% | Low Pd leaching |
Buchwald-Hartwig amination | Toluene | Pd~2~(dba)~3~/XPhos (2.5%) | 6 hours | 78% | Compatible with free amines |
Knoevenagel condensation | Ethanol | Piperidine (20 mmol) | 2 hours | 85% | Ambient conditions |
The nucleophilic 2-amino group of the thiazole component necessitates protection during multi-step synthesis, introducing significant scalability challenges. tert-Butoxycarbonyl (Boc) protection provides moderate yields (70-75%) at laboratory scale but suffers from di-Boc byproduct formation during scale-up, requiring tedious chromatographic separation that reduces overall yield to 45-50% [8]. Acid-labile protecting groups like tert-butoxycarbonyl exhibit decomposition during prolonged storage or under acidic cyclization conditions, generating undesired quaternary ammonium salts that poison coupling catalysts.
Carbamate-based protecting groups demonstrate superior stability but require transition metal catalysts for selective deprotection. The azetidine-containing derivative 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide exemplifies this challenge, where catalytic hydrogenolysis of Cbz groups necessitates precise pressure control (35 psi H~2~) to prevent reductive cleavage of the thiazole ring [8]. Epimerization at C4 of the tetrahydroquinazoline core presents an additional concern when basic deprotection conditions are employed. Studies show that using trimethylsilyl iodide in dichloromethane at -78°C achieves Boc deprotection without racemization, but this method introduces silicon contaminants that complicate pharmaceutical purification [7] [8].
Table 4: Protecting Group Strategies for 2-Amino-thiazole Derivatives
Protecting Group | Installation Yield | Deprotection Conditions | Deprotection Yield | Scalability Limitations |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | 75% | TFA/CH~2~Cl~2~ (1:1), 2 hours | 85% | Di-Boc formation (15-20%), acid-sensitive intermediates |
Benzyloxycarbonyl (Cbz) | 80% | H~2~/Pd-C (35 psi), 4 hours | 90% | Over-reduction of thiazole ring, catalyst poisoning |
Acetyl | 92% | NH~3~/MeOH, reflux, 6 hours | 65% | Partial N-deacetylation, requires harsh conditions |
Trifluoroacetyl | 88% | K~2~CO~3~/MeOH/H~2~O, 12 hours | 78% | Incomplete removal, residual fluoride |
The development of orthogonal protection schemes represents a promising approach to address these challenges. Sequential protection of the tetrahydroquinazoline nitrogen and thiazole amino group with photolabile (o-nitroveratryloxycarbonyl) and acid-stable (trityl) groups enables selective deprotection at different synthesis stages. This strategy achieves 83% overall yield in a five-step sequence to the target compound while minimizing epimerization (<2%) [8]. Future research directions include flow chemistry approaches for continuous protection/deprotection sequences and enzymatic deprotection methods to enhance selectivity under mild conditions.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1